molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane

1-[(5-Bromopyridin-3-yl)carbonyl]azepane

Cat. No.: B7458848
M. Wt: 283.16 g/mol
InChI Key: OMCSILIDRNTOND-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-3-yl)carbonyl]azepane is an organic compound that features a bromopyridine moiety attached to an azepane ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane typically involves the reaction of 5-bromopyridine-3-carboxylic acid with azepane in the presence of coupling reagents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromopyridin-3-yl)carbonyl]azepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)carbonyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is unique due to its azepane ring, which imparts distinct conformational flexibility and steric properties compared to similar compounds with different ring systems. This flexibility can influence its binding affinity and specificity towards molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

azepan-1-yl-(5-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSILIDRNTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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